2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound with a molecular formula of C11H14N2O3. This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a propanamide moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide, also known as Oprea1_102105, is a compound that has been found to have diverse biological activities Compounds with a similar thiazole nucleus have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For example, some thiazole derivatives have been found to inhibit human monoamine oxidase (hMAO) A and B isoforms .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been found to have various effects, such as antimicrobial, antifungal, antiviral, and antitumor effects . For example, some thiazole derivatives have been found to have antioxidant activity .
Action Environment
The properties of thiazole compounds, such as their solubility in various solvents, may influence their action in different environments .
Biochemical Analysis
Biochemical Properties
N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to exhibit inhibitory effects on the human monoamine oxidase (hMAO) A and B isoforms . The nature of these interactions involves the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalised at the meta position with a nitro group .
Cellular Effects
The effects of N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide on cells and cellular processes are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the activity of hMAO, an enzyme involved in the breakdown of neurotransmitters, thereby potentially influencing neuronal signaling .
Molecular Mechanism
The molecular mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to selectively and reversibly inhibit hMAO-B, suggesting a potential role in the treatment of neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Propanamide Moiety: The propanamide moiety can be synthesized by reacting the corresponding acid chloride with an amine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 2,2-dimethyl-N-(4-nitrophenyl)propanamide
- 2,2-dimethyl-N-(3-nitrophenyl)propanamide
- 2,2-dimethyl-N-(4-aminophenyl)propanamide
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Uniqueness: : The presence of the thiazole ring and the specific positioning of the nitrophenyl group confer unique chemical and biological properties to this compound, making it distinct from other similar compounds.
Biological Activity
2,2-Dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound characterized by its thiazole ring and nitrophenyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : C11H14N2O3S
- Molecular Weight : 246.31 g/mol
- CAS Number : 391221-55-9
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Through Hantzsch thiazole synthesis.
- Introduction of the Nitrophenyl Group : Via nitration of the corresponding phenyl derivative.
- Formation of the Propanamide Moiety : By reacting an acid chloride with an amine in the presence of a base.
Antibacterial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. In particular:
- Compounds were tested against Bacillus cereus and Pseudomonas aeruginosa, showing marked inhibition at specific concentrations .
Antifungal Activity
In addition to antibacterial effects, thiazole derivatives have also been evaluated for antifungal activity. The compound's structure suggests it may inhibit fungal growth through mechanisms similar to those observed in other thiazole-containing compounds .
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of thiazole derivatives on cancer cell lines. For example:
- Certain thiazole analogues displayed significant growth inhibition in various cancer cell lines, suggesting potential as anticancer agents .
- Specific structure-activity relationship (SAR) analyses revealed that modifications in the phenyl ring enhance cytotoxicity against cancer cells .
Research Findings
Case Studies
-
Antibacterial Case Study
- A study evaluated various thiazole derivatives for their antibacterial efficacy. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains.
-
Cytotoxicity Case Study
- In vitro studies on cancer cell lines showed that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as novel anticancer agents.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-14(2,3)12(18)16-13-15-11(8-21-13)9-5-4-6-10(7-9)17(19)20/h4-8H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGUAMWWFJJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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